2-(4-Acetoxybenzoyl) thiophene

Description

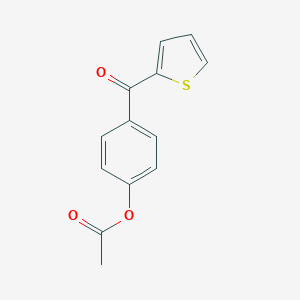

Structure

3D Structure

Properties

IUPAC Name |

[4-(thiophene-2-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-9(14)16-11-6-4-10(5-7-11)13(15)12-3-2-8-17-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKNRDYNXMZHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642184 | |

| Record name | 4-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106882-30-8 | |

| Record name | [4-(Acetyloxy)phenyl]-2-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106882-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Acetoxybenzoyl) thiophene chemical structure and properties

An In-depth Technical Guide to 2-(4-Acetoxybenzoyl) thiophene

Introduction

This compound is a multifaceted aromatic ketone that incorporates a thiophene ring, a central carbonyl group, and an acetoxy-substituted phenyl ring. As a member of the diaryl ketone family, this compound serves as a valuable intermediate and building block in various fields of chemical research. The thiophene nucleus, an electron-rich heterocycle, imparts unique electronic properties and reactivity patterns, making its derivatives crucial in medicinal chemistry and materials science.[1] The presence of both an ester and a ketone functional group offers multiple sites for chemical modification, allowing for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

The molecular architecture consists of a thiophen-2-yl group and a 4-acetoxyphenyl group connected by a carbonyl bridge.

Key Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | [4-(thiophene-2-carbonyl)phenyl] acetate |

| Molecular Formula | C₁₃H₁₀O₃S |

| Molecular Weight | 246.28 g/mol [2][3] |

| CAS Number | 136230-38-9 (Isomer-specific) |

| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CS2 |

| InChI | InChI=1S/C13H10O3S/c1-9(14)16-11-5-2-4-10(8-11)13(15)12-6-3-7-17-12/h2-8H,1H3 |

| InChIKey | HQARSRZFEFLFQW-UHFFFAOYSA-N[2] |

Physicochemical and Computed Properties

The properties of this compound are derived from its constituent functional groups. The aromatic systems contribute to its crystallinity and thermal stability, while the ester and ketone groups influence its polarity and solubility.

| Property | Value / Description | Source |

| Appearance | Expected to be a crystalline solid, similar to related compounds like 2-(4-Methoxybenzoyl)thiophene (White to brown crystalline powder). | [4] |

| Boiling Point | Predicted: ~412.3 °C | [5] |

| Density | Predicted: ~1.265 g/cm³ | [5] |

| XLogP3-AA | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 4 | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound. The following are expected spectral characteristics based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and phenyl rings, as well as a characteristic singlet for the acetyl methyl group.

-

Thiophene Protons : Three signals in the aromatic region (δ 7.0-8.0 ppm), exhibiting coupling patterns characteristic of a 2-substituted thiophene ring.

-

Phenyl Protons : Two doublets in the aromatic region (δ 7.0-8.0 ppm), consistent with a 1,4-disubstituted benzene ring.

-

Acetyl Protons : A sharp singlet around δ 2.3 ppm, corresponding to the three equivalent protons of the methyl group.

-

-

¹³C NMR Spectroscopy : The carbon spectrum will feature signals for the two carbonyl carbons (ester and ketone), aromatic carbons, and the acetyl methyl carbon.

-

Carbonyl Carbons : Two distinct signals in the downfield region (δ 165-190 ppm).

-

Aromatic Carbons : Multiple signals between δ 120-155 ppm.

-

Methyl Carbon : A single signal in the upfield region (δ ~21 ppm).

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the key functional groups.

-

C=O Stretching (Ketone) : A strong, sharp absorption band around 1630-1680 cm⁻¹.

-

C=O Stretching (Ester) : A strong absorption band around 1760-1770 cm⁻¹.

-

C-O Stretching : Bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C and C-H Stretching : Multiple bands characteristic of aromatic rings, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ range.[6][7]

-

-

Mass Spectrometry (MS) :

-

Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z ratio corresponding to the exact mass of the molecule (246.0351).

-

Key Fragmentation : A prominent fragment resulting from the loss of the acetyl group (CH₃CO, 43 Da) or ketene (CH₂CO, 42 Da) is expected, leading to a peak corresponding to the 2-(4-hydroxybenzoyl)thiophene cation.

-

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of thiophene with 4-acetoxybenzoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid. Stannic chloride (SnCl₄) is often preferred over aluminum chloride (AlCl₃) as it is a milder catalyst that minimizes polymerization of the reactive thiophene ring.[8]

Experimental Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reagent Preparation : In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and a drying tube, dissolve thiophene (1.0 eq) and 4-acetoxybenzoyl chloride (1.0 eq) in a dry, non-polar solvent such as benzene or dichloromethane.

-

Cooling : Cool the stirred solution to 0°C in an ice bath. This is critical to control the exothermic reaction and prevent side reactions.

-

Catalyst Addition : Add stannic chloride (SnCl₄, 1.0 eq) dropwise to the cooled solution over 30-40 minutes, ensuring the temperature remains below 5-10°C.[8] The formation of a colored complex indicates the reaction initiation.

-

Reaction Progression : After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Hydrolysis : Carefully quench the reaction by slowly adding a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the stannic chloride complex.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional solvent.

-

Washing and Drying : Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution (to remove any unreacted acid chloride), and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification : Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Potential Applications and Research Interest

Thiophene-containing compounds are cornerstones in modern chemical and pharmaceutical research due to their diverse biological activities and material properties.[9][10] this compound, as a functionalized intermediate, is a precursor to molecules with significant potential.

Caption: Potential derivatization pathways and applications.

-

Medicinal Chemistry : The primary utility in this field is as a scaffold. The acetoxy group is a protected phenol. Simple hydrolysis unmasks the hydroxyl group, yielding 2-(4-hydroxybenzoyl) thiophene. This phenolic hydroxyl can be further modified, for instance, through etherification or other reactions, to synthesize libraries of compounds for screening. Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12]

-

Materials Science : The conjugated system of the thiophene and phenyl rings makes this molecule a candidate for applications in organic electronics. Thiophene-based molecules are integral to the development of organic semiconductors, conductive polymers, and materials for photovoltaic devices.[4][9] The functional groups allow it to be incorporated as a monomer into larger polymer chains or to be modified to tune its electronic and optical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from related structures like 2-benzoylthiophene.[13]

-

General Handling : Use in a well-ventilated area or under a chemical fume hood.[13][14] Avoid breathing dust, fumes, or vapors.[13] Avoid contact with skin, eyes, and clothing.[14][15]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[13][15]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from incompatible materials such as strong oxidizing agents.[14][15]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[13]

This guide provides a foundational understanding of this compound, highlighting its synthesis and potential as a versatile chemical intermediate. Further research into its specific properties and applications is warranted to fully explore its capabilities.

References

- Supplementary Information. (n.d.).

- Safety Data Sheet. (2026, January 4). MedchemExpress.com.

- SAFETY DATA SHEET. (2024, February 16). Fisher Scientific.

- SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.

- 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum. (n.d.).

- 2-(3-Acetoxybenzoyl) thiophene. (n.d.). PubChem.

- 2-(2-Acetoxybenzoyl) thiophene. (n.d.). CymitQuimica.

- SAFETY DATA SHEET. (2025, September 17). Thermo Fisher Scientific.

- Synthesis of 2-Acetylbenzo[b]thiophenes. (n.d.). Tokyo Chemical Industry UK Ltd.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal.

- The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.).

- 2-(4-Methoxybenzoyl)thiophene. (n.d.). Chem-Impex.

- 2-(4-Methoxybenzoyl)thiophene, 99%. (n.d.). J&K Scientific.

- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4).

- 2-(4-Ethoxyphenyl)thiophene. (n.d.). Benchchem.

- Therapeutic importance of synthetic thiophene. (n.d.). PMC - PubMed Central.

- Thiophene. (n.d.). Wikipedia.

- FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate.

- 2-acetothienone. (n.d.). Organic Syntheses Procedure.

- Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (n.d.).

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). PMC - NIH.

- Thiophene. (n.d.). NIST WebBook.

- Thiophene. (n.d.). NIST WebBook.

- Thiophene(110-02-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis of 2-Acetylbenzo[b]thiophenes. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- 2-(2-ACETOXYBENZOYL) THIOPHENE CAS#: 898766-14-8. (n.d.). ChemicalBook.

- 2-Benzoylthiophene. (n.d.). PubChem.

- 2-[4-(Octyloxy)phenyl]thiophene. (n.d.). PubChem.

- Experimental and theoretical IR spectra of thiophene. (n.d.). ResearchGate.

- Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.

- Uses of acetoacetanilide for the synthesis of thiophene derivatives with cytotoxic activities. (n.d.).

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. 2-(3-Acetoxybenzoyl) thiophene | C13H10O3S | CID 24723771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Acetoxybenzoyl) thiophene | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(2-ACETOXYBENZOYL) THIOPHENE CAS#: 898766-14-8 [m.chemicalbook.com]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. espublisher.com [espublisher.com]

- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 12. researchgate.net [researchgate.net]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to 2-(4-Acetoxybenzoyl)thiophene: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Acetoxybenzoyl)thiophene, a molecule of interest in medicinal chemistry and materials science. While this specific isomer may not be extensively documented, this paper extrapolates from established chemical principles and data on analogous compounds to present a robust working profile. We will delve into its chemical identity, a proposed synthetic route grounded in well-established organic reactions, its predicted physicochemical properties, and explore its potential applications, particularly in the realm of drug discovery.

Chemical Identity and Structure

-

IUPAC Name: [4-(thiophene-2-carbonyl)phenyl] acetate

-

Synonyms: 4-Acetoxy-2-thienyl phenyl ketone

-

CAS Number: Not assigned. The absence of a dedicated CAS number suggests that 2-(4-Acetoxybenzoyl)thiophene is either a novel compound or has not been extensively reported in the chemical literature. For reference, the isomeric 2-(3-Acetoxybenzoyl)thiophene is registered under CAS number 106882-29-5.

-

Molecular Formula: C₁₃H₁₀O₃S

-

Molecular Weight: 246.28 g/mol

-

Chemical Structure:

The structure features a central carbonyl group linking a thiophene ring at its 2-position to a phenyl ring at the 1-position. The phenyl ring is substituted at the 4-position with an acetoxy group.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 2-(4-Acetoxybenzoyl)thiophene. These values are extrapolated from data for structurally similar compounds and computational models.

| Property | Predicted Value | Notes |

| Physical State | White to off-white crystalline solid | Based on analogous aryl ketones. |

| Melting Point | 100-110 °C | Estimated based on isomers and related compounds. |

| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform). Insoluble in water. | The ester and ketone functionalities confer polarity, while the aromatic rings provide nonpolar character. |

| pKa | Not applicable (no ionizable protons) | |

| LogP | ~3.5 | Indicates good lipophilicity, which is often correlated with cell membrane permeability. |

Synthesis of 2-(4-Acetoxybenzoyl)thiophene

The most logical and established method for the synthesis of 2-(4-Acetoxybenzoyl)thiophene is through a Friedel-Crafts acylation reaction. This well-documented reaction involves the electrophilic substitution of an aromatic ring with an acyl group in the presence of a Lewis acid catalyst.

Retrosynthetic Analysis

The disconnection of the C-C bond between the thiophene ring and the carbonyl group suggests thiophene and a 4-acetoxybenzoyl derivative as the starting materials.

Caption: Retrosynthetic analysis of 2-(4-Acetoxybenzoyl)thiophene.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Preparation of 4-Acetoxybenzoyl Chloride: This is achieved by the acetylation of 4-hydroxybenzoic acid followed by conversion of the carboxylic acid to an acyl chloride. A more direct route involves the reaction of 4-acetoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Friedel-Crafts Acylation of Thiophene: Thiophene is then acylated with the prepared 4-acetoxybenzoyl chloride using a suitable Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). The acylation of thiophene predominantly occurs at the 2-position due to the higher stability of the cationic intermediate formed during the reaction[1].

Caption: Proposed synthetic workflow for 2-(4-Acetoxybenzoyl)thiophene.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Acetoxybenzoyl Chloride

-

To a stirred solution of 4-acetoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 4-acetoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of Thiophene

-

In a separate flask, dissolve thiophene (1.1 eq) in anhydrous DCM and cool to 0 °C.

-

Slowly add aluminum chloride (1.2 eq) portion-wise, keeping the temperature below 5 °C.

-

Add a solution of 4-acetoxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the thiophene-AlCl₃ mixture.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

-

Quench the reaction by slowly pouring it onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 2-(4-Acetoxybenzoyl)thiophene.

Spectroscopic Characterization (Predicted)

Based on the structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.8-8.0 (m, 2H, thiophene protons)

-

δ 7.6-7.7 (m, 1H, thiophene proton)

-

δ 7.9-8.1 (d, 2H, aromatic protons ortho to carbonyl)

-

δ 7.2-7.4 (d, 2H, aromatic protons meta to carbonyl)

-

δ 2.3 (s, 3H, acetyl protons)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 185-190 (C=O, ketone)

-

δ 169-170 (C=O, ester)

-

δ 150-155 (aromatic C-O)

-

δ 125-145 (aromatic and thiophene carbons)

-

δ 21 (acetyl methyl carbon)

-

-

IR (KBr, cm⁻¹):

-

~1760 (C=O stretch, ester)

-

~1650 (C=O stretch, ketone)

-

~1600, 1500 (C=C stretch, aromatic)

-

~1200 (C-O stretch, ester)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z 246

-

Potential Applications in Drug Discovery and Materials Science

The 2-benzoylthiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of an acetoxy group at the 4-position of the phenyl ring can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

Many thiophene derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis. The aryl thienyl ketone motif is a known pharmacophore in several classes of anticancer agents. The acetoxy group can act as a prodrug moiety, being hydrolyzed in vivo by esterases to the corresponding phenol, which may have its own biological activity or improved solubility.

Anti-inflammatory and Analgesic Properties

Several non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene ring. The 2-benzoylthiophene core can be found in compounds with analgesic and anti-inflammatory effects. The potential for 2-(4-Acetoxybenzoyl)thiophene to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), warrants investigation.

Materials Science

Thiophene-based molecules are of significant interest in materials science, particularly in the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). The conjugated system of 2-(4-Acetoxybenzoyl)thiophene could impart interesting photophysical properties, making it a candidate for investigation in these areas.

Future Directions and Conclusion

This technical guide provides a comprehensive theoretical framework for 2-(4-Acetoxybenzoyl)thiophene. The proposed synthesis is robust and based on well-established chemical transformations. The predicted properties and potential applications highlight the compound's promise in both medicinal chemistry and materials science.

Future research should focus on the practical synthesis and thorough characterization of this molecule. Subsequent biological evaluation, including in vitro and in vivo studies, will be crucial to validate its potential as a therapeutic agent. Further investigation into its photophysical properties could also unlock novel applications in materials science.

References

-

PubChem. 2-(3-Acetoxybenzoyl) thiophene. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. Available from: [Link]

- Google Patents. Acylation of thiophene.

-

ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Available from: [Link]

-

MDPI. Biological Activities of Thiophenes. Encyclopedia. Available from: [Link]

Sources

An In-depth Technical Guide to 2-(4-Acetoxybenzoyl)thiophene: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(4-Acetoxybenzoyl)thiophene, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering insights into its synthesis, characterization, and potential therapeutic applications.

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their wide array of biological activities.[1][2] The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often substitute for a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving its pharmacokinetic profile. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4][5]

2-(4-Acetoxybenzoyl)thiophene incorporates three key structural features: the biologically active thiophene ring, a benzoyl group that can participate in various molecular interactions, and an acetoxy group. The acetoxy group is of particular interest as it can act as a prodrug moiety, being hydrolyzed in vivo by esterase enzymes to release a potentially active phenolic compound. This guide will delve into the specifics of this promising molecule.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-(4-Acetoxybenzoyl)thiophene is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₃S | - |

| Molecular Weight | 246.28 g/mol | - |

| Appearance | Predicted: White to off-white solid | - |

| IUPAC Name | [4-(thiophene-2-carbonyl)phenyl] acetate | - |

Synthesis of 2-(4-Acetoxybenzoyl)thiophene

The most direct and widely applicable method for the synthesis of 2-(4-Acetoxybenzoyl)thiophene is the Friedel-Crafts acylation of thiophene with 4-acetoxybenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from the readily available 4-hydroxybenzoic acid.

Caption: Proposed workflow for the synthesis of 2-(4-Acetoxybenzoyl)thiophene.

Detailed Experimental Protocol

This protocol is based on established Friedel-Crafts acylation procedures for thiophene and its derivatives.[6][7][8]

Materials:

-

Thiophene

-

4-Acetoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or stannic chloride (SnCl₄)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Dissolve 4-acetoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Addition of Thiophene: To this mixture, add a solution of thiophene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Workup: Cool the reaction mixture back to 0 °C and cautiously quench it by the slow, dropwise addition of dilute hydrochloric acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Mechanistic Insights and Causality

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The choice of a Lewis acid catalyst, such as AlCl₃, is crucial as it coordinates with the acyl chloride to generate a highly electrophilic acylium ion.

Caption: Mechanism of the Friedel-Crafts acylation of thiophene.

The acylation of thiophene occurs preferentially at the C2 (or C5) position. This regioselectivity is attributed to the greater stabilization of the cationic intermediate (sigma complex) formed upon electrophilic attack at the C2 position, which can be delocalized over more resonance structures compared to attack at the C3 position.

Characterization and Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(4-Acetoxybenzoyl)thiophene. The following are predicted spectroscopic data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.8-8.0 (d) | Thiophene H5 |

| ~7.6-7.8 (d) | Thiophene H3 |

| ~7.1-7.3 (dd) | Thiophene H4 |

| ~7.9-8.1 (d, 2H) | Aromatic H (ortho to C=O) |

| ~7.2-7.4 (d, 2H) | Aromatic H (ortho to OAc) |

| ~2.3 (s, 3H) | -OCOCH₃ |

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃. Coupling constants for the thiophene ring are expected to be in the range of J₃,₄ ≈ 3.5-4.5 Hz, J₄,₅ ≈ 4.5-5.5 Hz, and J₃,₅ ≈ 1.0-2.0 Hz.

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Vibrational Frequency (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic and Thiophene C-H stretch |

| ~1760-1740 | C=O stretch (ester) |

| ~1670-1650 | C=O stretch (ketone) |

| ~1600-1450 | Aromatic and Thiophene C=C stretch |

| ~1200-1150 | C-O stretch (ester) |

| ~850-700 | C-H out-of-plane bend (aromatic and thiophene) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 246 | [M]⁺ (Molecular Ion) |

| 204 | [M - CH₂CO]⁺ (Loss of ketene) |

| 187 | [M - OCOCH₃]⁺ (Loss of acetoxy radical) |

| 111 | [C₄H₃S-C=O]⁺ (Thienoyl cation) |

| 121 | [C₆H₄-OCOCH₃]⁺ (Acetoxybenzoyl cation) |

Potential Applications in Drug Development

The structural motifs within 2-(4-Acetoxybenzoyl)thiophene suggest several potential applications in drug discovery and development. Thiophene derivatives are known to exhibit a wide range of biological activities.[1][2][4][5][9]

-

Anticancer Activity: Many thiophene-containing compounds have been investigated as potential anticancer agents, acting through various mechanisms such as kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[3][10][11] The benzoylthiophene scaffold, in particular, has been a focus of such research.

-

Anti-inflammatory Properties: Thiophene derivatives have been developed as anti-inflammatory agents, often targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[4]

-

Antimicrobial Agents: The thiophene nucleus is present in several antimicrobial drugs. Its derivatives have shown activity against a range of bacteria and fungi.[5]

-

Prodrug Strategy: The acetoxy group can serve as a prodrug, which may be hydrolyzed by esterases in the body to release a phenolic compound. This strategy can be employed to improve the bioavailability and pharmacokinetic properties of a drug.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-(4-Acetoxybenzoyl)thiophene. The following recommendations are based on the safety data for structurally related compounds such as 2-acetylthiophene and 2-benzoylthiophene.[12][13][14][15]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.

-

If inhaled: Move to fresh air. If breathing is difficult, administer oxygen.

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Dispose of in accordance with local, state, and federal regulations.

-

Conclusion

2-(4-Acetoxybenzoyl)thiophene is a molecule with significant potential in the realm of medicinal chemistry. Its synthesis is achievable through well-established synthetic methodologies like the Friedel-Crafts acylation. While specific biological data for this compound is not widely published, its structural components suggest that it is a promising candidate for investigation in various therapeutic areas, particularly as an anticancer or anti-inflammatory agent, potentially leveraging a prodrug approach. This guide provides a foundational understanding for researchers to further explore the synthesis, characterization, and pharmacological evaluation of this and related thiophene derivatives.

References

-

Royal Society of Chemistry. (n.d.). Thioester supporting info 09-08-12. Retrieved from [Link]

-

Supporting Information. (n.d.). 4. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

(n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

(n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig. Retrieved from [Link]

-

Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-ACETOXY-4-BENZOYL-1-THIA-4-AZA-CYCLOHEXANE. Retrieved from [Link]

-

National Institutes of Health. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. Retrieved from [Link]

-

ResearchGate. (n.d.). Uses of ethyl benzoyl acetate for the synthesis of thiophene, pyran and pyridine derivatives with anti‐tumor activities. Retrieved from [Link]

-

(n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

PubMed. (2010). Synthesis and cellular pharmacology studies of a series of 2-amino-3-aroyl-4-substituted thiophene derivatives. Retrieved from [Link]

-

Scirp.org. (2014). New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity. Retrieved from [Link]

-

PubMed. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Retrieved from [Link]

-

(n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups Vibration Position (cm-1) Intensity* Notes Alkanes*. Retrieved from [Link]

-

PubMed. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

PubMed Central. (2017). Therapeutic importance of synthetic thiophene. Retrieved from [Link]

- Google Patents. (n.d.). US2432991A - Acylation of thiophene.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene. Retrieved from [Link]

-

(n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Why thiophene is commonly used in drugs?_Chemicalbook [chemicalbook.com]

- 3. impactfactor.org [impactfactor.org]

- 4. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 8. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 9. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and cellular pharmacology studies of a series of 2-amino-3-aroyl-4-substituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity [scirp.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Acetoxybenzoyl) thiophene

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(4-Acetoxybenzoyl) thiophene, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a diaryl ketone core, linking a thiophene ring to a 4-acetoxyphenyl group. This structure presents a rich landscape for spectroscopic analysis, with distinct signatures arising from the aromatic protons and carbons of both ring systems, the carbonyl groups of the ketone and ester, and the methyl group of the acetate.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons of the thiophene and phenyl rings, as well as a characteristic singlet for the acetyl methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the electronic properties of the thiophene ring and the acetoxy substituent.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.90 | d | 8.8 | 2H | H-2', H-6' |

| ~7.75 | dd | 3.8, 1.0 | 1H | H-5 |

| ~7.65 | dd | 5.0, 1.0 | 1H | H-3 |

| ~7.20 | d | 8.8 | 2H | H-3', H-5' |

| ~7.15 | dd | 5.0, 3.8 | 1H | H-4 |

| ~2.30 | s | - | 3H | -OCOCH₃ |

Rationale for Assignments:

-

Thiophene Protons (H-3, H-4, H-5): The protons on the thiophene ring exhibit a characteristic splitting pattern. H-5 is expected to be the most downfield of the thiophene protons due to its proximity to the electron-withdrawing carbonyl group. H-3 will also be downfield, while H-4 will be the most upfield of the three. The coupling constants are typical for a 2-substituted thiophene.

-

Phenyl Protons (H-2', H-3', H-5', H-6'): The protons on the phenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group (H-2' and H-6') are expected to be deshielded and appear further downfield compared to the protons ortho to the electron-donating acetoxy group (H-3' and H-5').

-

Acetyl Protons (-OCOCH₃): The three protons of the methyl group in the acetate moiety will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbons and the aromatic carbons will be in the downfield region, while the aliphatic methyl carbon will be in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~188.0 | C=O (ketone) |

| ~169.0 | C=O (ester) |

| ~154.0 | C-4' |

| ~144.0 | C-2 |

| ~136.0 | C-1' |

| ~134.5 | C-5 |

| ~132.0 | C-3 |

| ~130.0 | C-2', C-6' |

| ~128.0 | C-4 |

| ~122.0 | C-3', C-5' |

| ~21.0 | -OCOC H₃ |

Rationale for Assignments:

-

Carbonyl Carbons: The ketone carbonyl carbon is expected to be significantly downfield, followed by the ester carbonyl carbon.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the oxygen of the acetoxy group (C-4') will be downfield. The carbons of the thiophene ring will have characteristic shifts, with C-2 being the most downfield due to its attachment to the carbonyl group.

-

Aliphatic Carbon: The methyl carbon of the acetate group will appear at a characteristic upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher field) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups and characteristic vibrations of the aromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~1765 | Strong | C=O stretching (ester) |

| ~1650 | Strong | C=O stretching (ketone) |

| ~1600, ~1475 | Medium | Aromatic C=C stretching |

| ~1200 | Strong | C-O stretching (ester) |

| ~840 | Strong | C-H out-of-plane bending (1,4-disubstituted benzene) |

| ~720 | Strong | C-S stretching (thiophene) |

Rationale for Assignments:

-

Carbonyl Stretching: Two distinct, strong C=O stretching bands are expected. The ester carbonyl will absorb at a higher frequency than the ketone carbonyl, which is conjugated with both aromatic rings.

-

Aromatic Vibrations: The spectrum will show characteristic C-H and C=C stretching vibrations for the aromatic rings. The out-of-plane C-H bending vibrations can be diagnostic for the substitution pattern of the benzene ring.

-

C-O and C-S Stretching: A strong C-O stretching band from the ester group and a characteristic C-S stretching vibration from the thiophene ring are also anticipated.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺•): The molecular formula of this compound is C₁₃H₁₀O₃S, giving a molecular weight of 246.28 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 246.

-

Major Fragmentation Pathways:

Figure 2: Predicted Mass Spectral Fragmentation of this compound.

Rationale for Fragmentation:

-

Loss of Ketene: A common fragmentation for acetoxy-substituted aromatic compounds is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) to give a phenol-type radical cation. This would result in a peak at m/z = 204.

-

Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the thiophene ring would lead to the formation of the 2-thenoyl cation at m/z = 111.

-

Benzoyl-type Cation: Cleavage of the bond between the carbonyl carbon and the phenyl ring would result in the 4-acetoxybenzoyl cation at m/z = 163. A subsequent loss of ketene would give the hydroxybenzoyl cation at m/z = 121.

-

Further Fragmentation: The thenoyl cation (m/z = 111) can lose carbon monoxide to give the thienyl cation at m/z = 83. The hydroxybenzoyl cation (m/z = 121) can also lose carbon monoxide to give the hydroxyphenyl cation at m/z = 93, which can then lose a hydrogen atom to give the phenoxy radical cation at m/z = 92 or rearrange and lose CO to give the cyclopentadienyl cation at m/z = 65.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Detection: Use an electron multiplier or other suitable detector to record the abundance of the ions at each m/z value.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the known fragmentation patterns of similar compounds.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive structural characterization of this compound. The predicted data and interpretations presented in this guide offer a robust framework for researchers working with this compound and related molecular architectures. The detailed experimental protocols provide a self-validating system for obtaining high-quality spectroscopic data, ensuring the scientific integrity of the structural elucidation process.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Acetoxybenzoyl) thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Acetoxybenzoyl) thiophene is a heterocyclic compound featuring a thiophene ring, a structural motif of significant interest in medicinal chemistry due to its diverse pharmacological potential.[1][2] Thiophene and its derivatives are integral components in a variety of therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters that profoundly influence its journey from a promising lead compound to a viable drug candidate. A thorough understanding of these characteristics is paramount for formulation development, manufacturing, and ensuring the safety and efficacy of the final pharmaceutical product.[4]

This technical guide provides a comprehensive overview of the methodologies and considerations for characterizing the solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of pre-formulation and formulation development for this class of compounds.

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Poor aqueous solubility can lead to low and variable bioavailability, posing a significant challenge in drug development.[5] Therefore, a comprehensive understanding of the solubility of this compound in various physiologically relevant media is essential.

Theoretical Considerations

The molecular structure of this compound, with its aromatic rings and ester functional group, suggests a lipophilic character. The presence of the thiophene ring and the acetoxybenzoyl group contributes to its overall physicochemical properties.[6] The ester linkage may be susceptible to hydrolysis, which could influence its solubility and stability in aqueous environments.

Experimental Determination of Solubility

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5][7] This method involves agitating an excess amount of the solid compound in a specific solvent or buffer system until equilibrium is reached.

-

Preparation of Solvents: Prepare a range of aqueous buffers with pH values spanning the physiological range of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[8] Additionally, select a variety of organic solvents and co-solvent systems relevant to potential formulation strategies.

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing the prepared solvents. The presence of undissolved solid material at the end of the experiment is crucial to ensure that saturation has been achieved.[7]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[5] Preliminary studies may be necessary to determine the time required to reach equilibrium.

-

Sample Collection and Analysis: After equilibration, allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Diagram: Solubility Testing Workflow

Caption: Workflow for determining the equilibrium solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

pH: For ionizable compounds, solubility is highly dependent on the pH of the medium.[7] Although this compound is not strongly acidic or basic, the potential for hydrolysis of the ester group could be pH-dependent.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility. Each polymorph has a unique crystal lattice energy, leading to different solubilities.

-

Presence of Excipients: In a formulated product, excipients can either enhance or decrease the solubility of the API.[4]

Table 1: Hypothetical Solubility Data for this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| pH 1.2 Buffer | 25 | < 0.1 |

| pH 4.5 Buffer | 25 | 0.2 |

| pH 6.8 Buffer | 25 | 0.5 |

| Water | 25 | < 0.1 |

| Ethanol | 25 | 15.2 |

| Propylene Glycol | 25 | 8.5 |

| PEG 400 | 25 | 20.1 |

Section 2: Stability Profile of this compound

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[9] These studies are essential for determining the shelf-life and recommended storage conditions for the API and the final drug product.

Forced Degradation Studies (Stress Testing)

Forced degradation studies, or stress testing, are designed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing.[4][10] The primary objectives of these studies are to:

-

Identify potential degradation products.

-

Elucidate degradation pathways.

-

Establish the intrinsic stability of the molecule.

-

Develop and validate stability-indicating analytical methods.[10][11]

-

Stress Conditions: Expose solutions or solid samples of this compound to a variety of stress conditions, including:

-

Acidic Hydrolysis: e.g., 0.1 N HCl at elevated temperature.

-

Basic Hydrolysis: e.g., 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: e.g., 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C, 80°C).

-

Photodegradation: Expose the drug substance to light according to ICH Q1B guidelines.[12]

-

-

Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the intact API from all significant degradation products.

-

Identification of Degradants: Characterize the structure of any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. chemimpex.com [chemimpex.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

A Technical Guide to the Biological Activities of Benzoylthiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzoylthiophene scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. This technical guide provides an in-depth analysis of the significant therapeutic potential of benzoylthiophene derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. We will explore the core mechanisms of action, delve into critical structure-activity relationships (SAR), and present detailed experimental protocols for screening and validation. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the exploration of this promising class of compounds.

The Benzoylthiophene Scaffold: A Cornerstone in Medicinal Chemistry

The benzoylthiophene core consists of a benzene ring fused to a thiophene ring, with a benzoyl group substitution. This bicyclic heteroaromatic system offers a unique combination of structural rigidity and electronic properties, making it an ideal framework for designing molecules that can interact with a variety of biological targets, including enzymes and receptors[1][2]. Its structural versatility allows for extensive modification at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects[1][2].

Key Biological Activities and Mechanisms of Action

Research has unveiled a broad spectrum of pharmacological activities for benzoylthiophene derivatives[1][2]. This guide will focus on the most extensively studied and therapeutically relevant areas.

Anticancer Activity: Disrupting the Cellular Engine

One of the most significant applications of benzoylthiophene compounds is in oncology, where they primarily function as potent disruptors of microtubule dynamics[3][4].

2.1.1 Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. They are formed by the polymerization of α- and β-tubulin heterodimers[3][5]. Many benzoylthiophene derivatives exert their cytotoxic effects by binding to the colchicine-binding site on β-tubulin[3][4]. This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle. The consequence is a halt in the cell cycle at the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells[3][5][6].

A notable advantage of some novel benzoylthiophene compounds, such as PST-3, is their potential for reduced neurotoxicity compared to other tubulin inhibitors like colchicine or vinca alkaloids[3]. This is a critical consideration, as neurotoxicity is a major dose-limiting side effect of many microtubule-targeting agents[3]. The reduced neurotoxicity of PST-3 has been attributed to its inability to cross the blood-brain barrier, potentially because it is a substrate for the P-glycoprotein (P-gp) efflux pump[3][5].

2.1.2 Structure-Activity Relationship (SAR) Insights

The anticancer potency of these compounds is highly dependent on their substitution patterns. For instance, in the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene series, the trimethoxybenzoyl moiety is considered essential for bioactivity, mimicking the trimethoxyphenyl group found in potent natural antitubulin agents like colchicine and podophyllotoxin[4][6]. Modifications to other parts of the benzoylthiophene core can further enhance activity and selectivity.

2.1.3 Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class/Name | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| PST-3 | BT549 | Breast Cancer | 15.42 | [7] |

| MDA-MB-468 | Breast Cancer | 16.33 | [7] | |

| Hs578T | Breast Cancer | 23.36 | [7] | |

| RKO | Colon Cancer | 29.34 | [7] | |

| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene Derivative (4e) | HeLa | Cervical Cancer | 0.018 | [7] |

| A549 | Lung Cancer | 0.025 | [7] | |

| HL-60 | Leukemia | 0.015 | [7] | |

| K562 | Myelogenous Leukemia | 0.020 | [7] | |

| Benzothiophene Acrylonitrile (Analog 5) | Various | 60-cell line panel | 0.010 - 0.091 | [6] |

2.1.4 Visualizing the Anticancer Mechanism

The diagram below illustrates the pathway from tubulin inhibition to apoptosis induced by benzoylthiophene compounds.

Caption: Pathway of benzoylthiophene-induced cytotoxicity.

Antimicrobial Activity: A New Front Against Resistance

The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antibiotics[8][9]. Benzoylthiophene derivatives have emerged as promising candidates, particularly against challenging bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative species[8][10].

2.2.1 Mechanism of Action

While the exact mechanisms can vary, some thiophene derivatives have been shown to exert bactericidal effects by increasing the permeability of the bacterial cell membrane[11][12]. This disruption of the cell's physical barrier leads to leakage of essential intracellular components and ultimately, cell death. Molecular docking studies have also suggested that these compounds may bind to and inhibit the function of outer membrane proteins (OMPs) in Gram-negative bacteria, which are crucial for nutrient uptake and maintaining structural integrity[11][12].

2.2.2 Efficacy Against Resistant Strains

Several studies have highlighted the synthesis of benzoylthiophene acylhydrazones and other derivatives with significant activity against MDR strains[8][9]. For instance, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide showed a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference S. aureus strain and clinically isolated methicillin- and daptomycin-resistant strains[8][9]. Another study identified a tetrahydrobenzothiophene derivative (compound 3b) with excellent activity against E. coli, P. aeruginosa, Salmonella, and S. aureus with MIC values as low as 0.54 µM[10].

| Compound | Target Organism | Resistance Profile | MIC | Reference |

| Compound II.b | S. aureus | Methicillin-Resistant (MRSA) | 4 µg/mL | [8][9] |

| Compound 3b | Salmonella | Not Specified | 0.54 µM | [10] |

| Compound 3b | P. aeruginosa | Not Specified | 1.00 µM | [10] |

| Compound 3b | E. coli | Not Specified | 1.11 µM | [10] |

| Thiophene Deriv. 4 | E. coli | Colistin-Resistant | 8-32 mg/L (MIC50) | [12] |

Anti-inflammatory and Neuroprotective Roles

Beyond their cytotoxic and antimicrobial effects, benzoylthiophene derivatives also exhibit potent anti-inflammatory and neuroprotective activities.

2.3.1 Anti-inflammatory Mechanism

Inflammation is a complex biological response mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which produce prostaglandins and leukotrienes, respectively[13]. Thiophene-based compounds, including the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties, often acting as COX/LOX inhibitors[13][14]. More recent research has shown that some tetrahydrobenzo[b]thiophene derivatives can activate the NRF2 pathway. NRF2 is a transcription factor that regulates the expression of antioxidant proteins. By activating NRF2, these compounds can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators (e.g., COX-2, NF-κB), thereby exerting a powerful anti-inflammatory effect[15].

2.3.2 Neuroprotective Mechanism

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases. Certain benzothiophene derivatives have shown promise as neuroprotective agents. For example, the compound T-817MA was found to protect against MPTP-induced dopaminergic neurotoxicity, an animal model for Parkinson's disease, by inhibiting lipid peroxidation[16]. Other thiophene derivatives have been investigated as acetylcholinesterase inhibitors, a therapeutic strategy for Alzheimer's disease, with some compounds showing greater potency than the reference drug donepezil[17].

Key Experimental Workflows

Validating the biological activity of novel benzoylthiophene compounds requires robust and reproducible experimental protocols.

Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

-

Causality: This experiment is critical to confirm that the observed anticancer activity is directly caused by interference with microtubule dynamics, rather than an off-target effect. A positive result strongly supports the proposed mechanism of action.

-

Self-Validation: The protocol includes positive controls (colchicine for inhibition, docetaxel for promotion) and a negative control (DMSO vehicle) to ensure the assay is performing correctly and to provide a benchmark for the test compound's potency.

Methodology:

-

Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2 mg/mL. Prepare a GTP stock solution (10 mM).

-

Compound Preparation: Prepare a serial dilution of the benzoylthiophene test compound (e.g., from 100 µM to 0.1 µM) in the general tubulin buffer. Prepare equivalent concentrations of colchicine and docetaxel as controls. Prepare a DMSO-only control.

-

Assay Setup: In a pre-warmed 96-well plate, add 5 µL of the test compound, control, or DMSO vehicle to designated wells.

-

Initiation of Polymerization: Add 50 µL of the tubulin solution to each well. Immediately add 1 µL of the GTP stock to each well to initiate polymerization.

-

Data Acquisition: Place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance (light scattering) at 340 nm every minute for 60-90 minutes.

-

Analysis: Plot absorbance versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the percentage of inhibition relative to the DMSO control. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Causality: This is the gold-standard in vitro method to quantify the potency of a potential antibiotic. It directly links the compound's concentration to its ability to inhibit bacterial growth.

-

Self-Validation: The inclusion of a no-drug growth control (validates bacterial viability) and a no-bacteria sterility control (validates medium sterility) is essential. A reference antibiotic (e.g., ciprofloxacin, gentamicin) is used as a positive control to validate the assay's sensitivity.

Methodology:

-

Bacterial Culture: Inoculate a single colony of the target bacterium (e.g., S. aureus ATCC 25923) into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an optical density at 600 nm of 0.4-0.6).

-

Inoculum Preparation: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium, starting from a high concentration (e.g., 128 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include wells with inoculum and no drug (growth control), wells with medium only (sterility control), and a serial dilution of a reference antibiotic.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the absorbance at 600 nm.

Visualizing an Experimental Workflow

The following diagram outlines the key steps in a typical screening cascade for a novel benzoylthiophene-based anticancer agent.

Caption: Drug discovery workflow for benzoylthiophene compounds.

Summary and Future Outlook

Benzoylthiophene and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as anticancer agents via tubulin polymerization inhibition, as antimicrobial agents against resistant bacteria, and as modulators of inflammatory and neurodegenerative pathways underscores their vast therapeutic potential. The ability to chemically modify the core scaffold allows for the optimization of potency while mitigating off-target effects, such as the development of non-neurotoxic tubulin inhibitors[3].

Future research should focus on:

-

Expanding SAR studies to identify novel derivatives with enhanced selectivity for specific biological targets.

-

Investigating combination therapies , where benzoylthiophenes could be used to sensitize cancer cells to other chemotherapeutics or to overcome antibiotic resistance.

-

Developing advanced formulations , such as nanoparticle delivery systems, to improve bioavailability and tumor targeting[18].

The continued exploration of the benzoylthiophene scaffold holds significant promise for the discovery of next-generation therapeutics to address critical unmet needs in oncology, infectious diseases, and beyond.

References

-

Wang, Y., et al. (2022). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. PMC. [Link]

-

Chilin, A., et al. (n.d.). Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells. NIH. [Link]

-

Pinney, K. G., et al. (n.d.). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC - NIH. [Link]

-

S, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]

-

Karalı, N., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. INIS-IAEA. [Link]

-

Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]

-

Al-Ostath, O., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

-

Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

-

Al-Ostath, O., et al. (n.d.). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH. [Link]

-

Wang, Y., et al. (2022). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. PubMed. [Link]

-

Hirata, Y., et al. (2008). A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice. PubMed. [Link]

-

Karalı, N., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]

-

Ghorab, M. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI. [Link]

-

Ding-Zhou, L., et al. (2003). Neuroprotective effects of (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933), an inhibitor of neuronal nitric-oxide synthase and an antioxidant, in model of transient focal cerebral ischemia in mice. PubMed. [Link]

-

Kamal, A., et al. (2021). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. [Link]

-

Karalı, N., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]

-

Gil-Marqués, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

-